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The table below summarizes the key findings from a study that evaluated STF-118804 and FK866 in models
of pancreatic ductal adenocarcinoma (PDAC) [1] [2] [3].

Feature/Aspect STF-118804 FK866

Inhibitor Type Novel, competitive, "next-generation” First-generation, non-competitive
NAMPT inhibitor [1] [2] NAMPT inhibitor [1] [2]

In Vitro Efficacy Reduced cell viability and colony formation Previously shown to decrease

(PDAC cells) in soft agar at nanomolar concentrations [1]  pancreatic cancer cell viability [1]
[2] (2]

In Vivo Efficacy Reduced tumor size in an orthotopic mouse  Reduced tumor size in an

(PDAC) model after 21 days of treatment [1] [2] orthotopic mouse model after 21

days of treatment [1] [2]

Metabolic Impact Depleted NAD+, decreased glucose uptake, Information not available in the
lactate excretion, and ATP levels, leadingto  provided search results for direct
metabolic collapse [1] [2] comparison.

Pathway Activated AMPK pathway and inhibited Information not available in the

Modulation MTOR pathway [2] provided search results for direct

comparison.
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Feature/Aspect STF-118804 FK866

Combination with Additive effect in decreasing cell viability Information not available in the

Chemo when combined with paclitaxel, provided search results for direct
gemcitabine, and etoposide [1] [2] comparison.

Mechanism of Action and Key Experimental Data

Both STF-118804 and FK866 target Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting
enzyme in the NAD+ salvage pathway. Many cancer cells rely on this pathway to maintain high levels of
NAD+, a crucial cofactor for energy metabolism and cell survival [1] [2]. Inhibiting NAMPT depletes

cellular NAD+, leading to metabolic collapse and cell death.

The core experimental workflow and mechanistic consequences of NAMPT inhibition are illustrated below.
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PDAC Cell Lines
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and Tumor Growth « mTOR Pathway Inhibition

Click to download full resolution via product page

Key experimental evidence supporting the efficacy of these inhibitors includes:

e NAD+ Depletion: Treatment with STF-118804 caused a concentration-dependent decrease in NAD+
levels across multiple PDAC cell lines, with effects observed within 12-24 hours [1] [2].

e Rescue Experiment: The cytotoxic effects of STF-118804 were reversed by adding exogenous
Nicotinamide Mononucleotide (NMN), confirming the on-target mechanism through the NAMPT
pathway [1] [3].

¢ Synergy with Standard Chemotherapy: STF-118804 showed an additive effect in reducing cell
viability when combined with chemotherapeutic agents like gemcitabine, which is a standard

treatment for pancreatic cancer [1] [2].

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s548918?utm_src=pdf-body-img
https://www.smolecule.com/products/s548918?utm_src=pdf-body
https://www.oncotarget.com/article/18841/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689593/
https://www.smolecule.com/products/s548918?utm_src=pdf-body
https://www.oncotarget.com/article/18841/text/
https://pubmed.ncbi.nlm.nih.gov/29156703/
https://www.smolecule.com/products/s548918?utm_src=pdf-body
https://www.oncotarget.com/article/18841/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689593/
https://www.smolecule.com/products/s548918?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Insights on Drug Resistance

A critical consideration in drug development is resistance. A 2018 study demonstrated that cancer cells with
acquired resistance to FK866 can also become cross-resistant to other NAMPT inhibitors, including STF-
118804 [4]. This cross-resistance was linked to specific point mutations in the NAMPT gene (e.g., H191R)
that can prevent the inhibitor from binding effectively [4]. This suggests that while STF-118804 is a potent
inhibitor, its clinical application might be challenged by pre-existing or acquired resistance mechanisms

shared with earlier-generation compounds.

Interpretation and Future Directions

The available evidence indicates that STF-118804 demonstrates potent anti-cancer efficacy comparable
to FK866 in preclinical pancreatic cancer models. Its characterization as a "next-generation" and "highly
specific" inhibitor suggests it may represent a refined compound, though the provided studies do not

establish a definitive clinical superiority over FK866.

For your research, the following points are crucial:

e Context of Evidence: This comparison is based on a limited number of preclinical studies.
Comprehensive data from broader cancer types or human trials is not available in the search results.

e Combination Potential: The additive effect of STF-118804 with standard chemotherapeutics is a
promising avenue for overcoming treatment resistance in aggressive cancers like PDAC [1] [2].

¢ Resistance Monitoring: The potential for cross-resistance necessitates careful patient stratification
and monitoring for NAMPT mutations in a clinical setting [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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